molecular formula C9H10N2O3 B087248 N-ethyl-4-nitrobenzamide CAS No. 50445-50-6

N-ethyl-4-nitrobenzamide

Cat. No. B087248
CAS RN: 50445-50-6
M. Wt: 194.19 g/mol
InChI Key: RZUZNEBLPIHWAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-ethyl-4-nitrobenzamide and related compounds involves complex reactions, including the formation of nickel(II) complexes through the reaction with N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. Such processes are characterized by the use of Fourier transform-infrared spectroscopy, elemental analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry, highlighting the compound's complex structure and the intricate methods needed for its synthesis (Saeed et al., 2013).

Molecular Structure Analysis

The molecular structure of N-ethyl-4-nitrobenzamide has been analyzed through various techniques, including X-ray diffraction, revealing its bidentate nickel(II) complex formation. The crystal structure elucidates the compound's neutral, cis-configuration, providing insights into its coordination chemistry and structural attributes (Saeed et al., 2013).

Chemical Reactions and Properties

N-ethyl-4-nitrobenzamide participates in reactions leading to the formation of nickel sulfide nanocrystals, showcasing its potential as a precursor for material synthesis. The chemical reactions involve thermolysis, demonstrating the compound's reactivity and utility in nanomaterial production (Saeed et al., 2013).

Physical Properties Analysis

The physical properties of N-ethyl-4-nitrobenzamide, such as its solubility and distribution, have been studied to understand its behavior in various solvents. These properties are crucial for its application in different scientific and industrial contexts, indicating its versatility and potential for various applications (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties of N-ethyl-4-nitrobenzamide, including its ability to form complexes and participate in chemical vapor deposition, have been extensively studied. These investigations highlight its reactivity and the potential for creating nanostructured materials, demonstrating its importance in the development of new materials and chemical processes (Saeed et al., 2013).

Scientific Research Applications

  • Nanomaterial Synthesis : N-ethyl-4-nitrobenzamide derivatives are used in the synthesis and characterization of nanomaterials, like nanoparticles and nanocrystals. For instance, nickel(II) complexes of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide have been synthesized and used as precursors for nickel sulfide nanocrystals (Saeed et al., 2013).

  • Anticonvulsant Drug Development : Derivatives of N-ethyl-4-nitrobenzamide have been explored for their potential as anticonvulsant drugs. One such derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrated significant anticonvulsive activity in preclinical studies (Sych et al., 2018).

  • Physicochemical Property Investigation : Research has been conducted to understand the physicochemical properties of bioactive N-ethyl-4-nitrobenzamide derivatives, such as their solubility, distribution, and thermodynamic functions. This is crucial for drug development and other applications (Ol’khovich et al., 2017).

  • Antibacterial Activity : N-ethyl-4-nitrobenzamide and its metal complexes have been studied for their antibacterial properties. Research has shown that these compounds, particularly in complex with nickel and copper, exhibit significant antibacterial efficacy (Saeed et al., 2010).

  • Chemical Vapor Deposition : Nickel(II) complexes of N-ethyl-4-nitrobenzamide derivatives have been utilized as precursors in the aerosol-assisted chemical vapor deposition process to create nickel sulfide nanostructured thin films. This has implications for materials science and engineering (Saeed et al., 2013).

Safety And Hazards

“N-ethyl-4-nitrobenzamide” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “N-ethyl-4-nitrobenzamide” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Since benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

N-ethyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-10-9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUZNEBLPIHWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324493
Record name N-ethyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-nitrobenzamide

CAS RN

50445-50-6
Record name 50445-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-ethyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction medium is reheated to 20° C. and 55 kg of methanol are then added. 24 kg (345 mol) of hydroxylamine hydrochloride are subsequently added and the reaction medium is heated to 45° C. 17 kg (207 mol) of sodium acetate are added and the heating is continued for 6 hours. The major portion of the solvents is removed by distillation under reduced pressure. The yellow-coloured reaction medium becomes viscous. 175 kg of distilled water are added at 65° C. The amidoxime gradually precipitates. The reaction medium is coloured orange/ochre. Stirring is continued at 45° C. for 1 hour. Filtering, rinsing with water and then drying results in 38.3 kg of the expected amidoxime, which is 98% pure as determined by TLC, signifying a yield of 77% based on the starting benzamide.
Quantity
24 kg
Type
reactant
Reaction Step One
Quantity
17 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
55 kg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Kang, H Yim, J Won, M Kim, J Kim… - BULLETIN-KOREAN …, 2008 - researchgate.net
(4, 5-Dichloro-6-oxo-6H-pyridazin-1-yl) phosphoric acid diethyl ester (3a) are efficient and selective coupling agents for the amidation of carboxylic acids. Amidation of aliphatic and …
Number of citations: 17 www.researchgate.net
P Ryabchuk, K Junge, M Beller - Synthesis, 2018 - thieme-connect.com
Reduction of various nitroarenes in the presence of heterogeneous iron oxide-based catalyst Fe 2 O 3 /NGr@C under water-gas shift reaction (WGSR) conditions has been …
Number of citations: 8 www.thieme-connect.com
CJ O'Conner, RW Martin… - Australian Journal of …, 1981 - CSIRO Publishing
The tritium nmr spectra of 12 substituted benzamides and five series of N-alkylbenzamides have been measured, after tritiation of the amides, and the chemical shifts, δN3H, have been …
Number of citations: 9 www.publish.csiro.au
AR Hajipour, M Ghasemi - 2001 - nopr.niscpr.res.in
The synthesis of amides 2 from the corresponding aromatic acids and aliphatic amines in the presence of catalytic amount of p-toluenesulfonic acid has been reported. The reactions …
Number of citations: 20 nopr.niscpr.res.in
J Ding, L Cao, J Wang, W Xue… - Journal of Chemical …, 2011 - journals.sagepub.com
Secondary or tertiary amides have been prepared directly from aryl, heteroaryl methyl ketones using an iodine– amine–NaOH system which afforded the expected products in good …
Number of citations: 2 journals.sagepub.com
CL Kelly, NE Leadbeater - International Journal of Advanced Research in …, 2016
Number of citations: 1

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